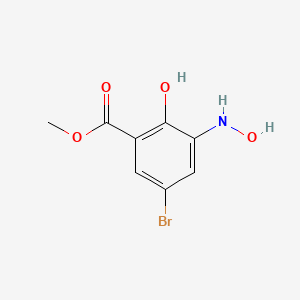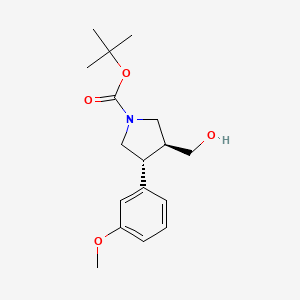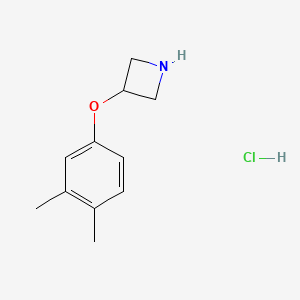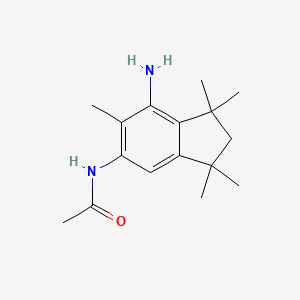
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate
Übersicht
Beschreibung
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate is an organic compound with the molecular formula C8H8BrNO4 It is a derivative of benzoic acid, featuring a bromine atom, two hydroxyl groups, and a hydroxyamino group
Wirkmechanismus
Target of Action
The primary targets of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate are currently unknown
Mode of Action
It is known that the compound has a bromine atom, which can participate in various chemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to use it only outdoors or in a well-ventilated area . It is also advised to avoid breathing dust/fumes and to wear protective gloves, clothing, and eye protection .
Biochemische Analyse
Biochemical Properties
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its hydroxyl and hydroxyamino groups. These interactions can include hydrogen bonding, electrostatic interactions, and covalent bonding. The compound’s bromine atom may also participate in halogen bonding, further influencing its biochemical properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may alter gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can lead to changes in cellular function and overall biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects and dose-response relationships are important considerations in these studies to determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. Studying the transport and distribution of this compound is essential for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within cells. Understanding its subcellular localization is important for elucidating its precise biochemical and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate typically involves the bromination of methyl 2-hydroxybenzoate followed by the introduction of a hydroxyamino group. One common method includes:
Bromination: Methyl 2-hydroxybenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Hydroxyamination: The brominated intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to introduce the hydroxyamino group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methyl 2-hydroxy-3-(hydroxyamino)benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It can be used in the synthesis of functional materials, such as polymers and dyes, due to its unique structural features.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromo-2-hydroxybenzoate: Lacks the hydroxyamino group, making it less versatile in certain chemical reactions.
Methyl 2-hydroxy-3-(hydroxyamino)benzoate:
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate: Contains a nitro group instead of a hydroxyamino group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate is unique due to the presence of both a bromine atom and a hydroxyamino group, which confer distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTMTQAYKMEKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1405527.png)




![2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1405536.png)


